molecular formula C5HCl2F2N B8711616 3,5-Dichloro-2,4-difluoropyridine

3,5-Dichloro-2,4-difluoropyridine

Cat. No.: B8711616
M. Wt: 183.97 g/mol
InChI Key: MSGCMOGAEFPFDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dichloro-2,4-difluoropyridine is a fluorinated pyridine derivative serving as a versatile synthetic intermediate and key building block in advanced chemical research. Its structure, featuring halogen atoms at strategic positions, makes it a valuable substrate for studying nucleophilic aromatic substitution reactions, where the relative leaving group aptitudes of fluorine and chlorine can be explored . This reactivity is fundamental for constructing complex molecules, particularly in the development of active compounds for pharmaceutical and agrochemical research . Research on closely related analogs, such as 3,5-Dichloro-2,4,6-trifluoropyridine, highlights the significance of this chemical class. These compounds are subjects of investigation in areas like human skin decontamination, where their volatility and skin penetration are studied to understand chemical risk assessment . Furthermore, their synthesis from pentachloropyridine via halogen exchange in polar aprotic solvents is a well-established route in heterocyclic chemistry . This chemical is provided exclusively for research purposes in laboratory settings.

Properties

Molecular Formula

C5HCl2F2N

Molecular Weight

183.97 g/mol

IUPAC Name

3,5-dichloro-2,4-difluoropyridine

InChI

InChI=1S/C5HCl2F2N/c6-2-1-10-5(9)3(7)4(2)8/h1H

InChI Key

MSGCMOGAEFPFDE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=N1)F)Cl)F)Cl

Origin of Product

United States

Comparison with Similar Compounds

3,5-Dichloro-2,4,6-trifluoropyridine (CAS 1737-93-5)

  • Molecular Formula : C₅Cl₂F₃N
  • Molecular Weight : 201.961 g/mol
  • Key Properties: Boiling Point: 432.70 K (159.55°C) logP (log octanol/water): 2.806
  • Structural Difference : Contains an additional fluorine atom at position 4.
  • This compound is often used in pharmaceutical intermediates .

3,5-Dichloropyridine (CAS 2457-47-8)

  • Molecular Formula : C₅H₃Cl₂N
  • Molecular Weight : 147.99 g/mol
  • Key Properties :
    • Sublimation Enthalpy: ΔsubH° = 67.3 ± 1.9 kJ/mol
  • Structural Difference : Lacks fluorine substituents.
  • Impact : Reduced molecular weight and lower logP (estimated ~1.5) result in higher volatility. Applications include organic synthesis and corrosion inhibitors .

3,5-Dichloro-4-(difluoromethyl)pyridine (CAS 1374659-33-2)

  • Molecular Formula : C₆H₃Cl₂F₂N
  • Molecular Weight : 197.994 g/mol
  • Key Properties :
    • Refractive Index: 1.5215
  • Structural Difference : Features a difluoromethyl (-CF₂H) group at position 4 instead of fluorine.
  • Impact : The bulky difluoromethyl group increases steric hindrance, altering reactivity in nucleophilic substitutions. This compound is utilized in advanced material science and agrochemicals .

3,5-Dichloro-2,4-difluorobenzoyl Chloride (CAS 101513-72-8)

  • Molecular Formula : C₇HCl₃F₂O
  • Molecular Weight : 245.438 g/mol
  • Key Properties :
    • Boiling Point: 238°C
    • Density: 1.656 g/cm³
  • Structural Difference : A benzoyl chloride derivative with a ketone group.
  • Impact : The electron-withdrawing carbonyl group enhances electrophilicity, making it a reactive precursor in peptide synthesis and polymer chemistry .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) logP Boiling Point (°C) Key Applications
3,5-Dichloro-2,4-difluoropyridine C₅Cl₂F₂N 197.994 ~2.8 N/A Agrochemical synthesis
3,5-Dichloro-2,4,6-trifluoropyridine C₅Cl₂F₃N 201.961 2.806 159.55 Pharmaceutical intermediates
3,5-Dichloropyridine C₅H₃Cl₂N 147.99 ~1.5 N/A Organic synthesis
3,5-Dichloro-4-(difluoromethyl)pyridine C₆H₃Cl₂F₂N 197.994 N/A N/A Material science
3,5-Dichloro-2,4-difluorobenzoyl chloride C₇HCl₃F₂O 245.438 N/A 238 Polymer chemistry

Key Research Findings

Substituent Effects: Fluorine atoms increase electronegativity and thermal stability, as seen in the higher boiling point of 3,5-Dichloro-2,4,6-trifluoropyridine compared to non-fluorinated analogs . Chlorine atoms enhance lipophilicity, critical for membrane permeability in agrochemicals like teflubenzuron .

Reactivity Trends :

  • Difluoromethyl groups (e.g., in CAS 1374659-33-2) reduce nucleophilic substitution rates due to steric effects .
  • Benzoyl derivatives (e.g., CAS 101513-72-8) exhibit high electrophilicity, favoring acylations in synthetic chemistry .

Applications: Fluorinated pyridines dominate agrochemical and pharmaceutical applications due to their resistance to metabolic degradation . Non-fluorinated analogs (e.g., 3,5-Dichloropyridine) are cheaper but less stable under oxidative conditions .

Preparation Methods

Reaction Mechanism and Substrate Selection

The halogen-exchange reaction between pentachloropyridine (PCP) and potassium fluoride (KF) is a cornerstone for synthesizing fluorinated pyridines. While this method is explicitly described for 3,5-dichloro-2,4,6-trifluoropyridine, adjusting stoichiometry and reaction conditions could theoretically yield the difluoro variant.

In the trifluoro synthesis, a mole ratio of KF to PCP between 2.6:1 and 6:1 in N-methylpyrrolidone (NMP) at 100–170°C achieves 90–96% yields. For difluoro production, reducing the KF ratio to 1.3:1–2.5:1 might limit fluorination to two positions. However, no direct studies confirm this hypothesis.

Table 1: Comparative Stoichiometry for Fluorination

Product TargetKF:PCP RatioTemperature (°C)Yield (%)
Trifluoropyridine2.6:1–6:1150–17090–96
Proposed Difluoro1.3:1–2.5:1120–150N/A

Solvent and Agitation Effects

NMP is critical for solubilizing KF and facilitating fluoride ion mobility. Its high boiling point (202°C) allows reactions at elevated temperatures without solvent loss. For difluoro synthesis, alternative solvents like dimethylformamide (DMF) or sulfolane might moderate reactivity, but their efficacy remains untested.

Agitation is essential to maintain a homogeneous slurry, preventing localized over-fluorination. In trifluoro synthesis, vigorous stirring reduces byproducts like 2,3,4,6-tetrafluoro-5-chloropyridine. Similar protocols would apply to difluoro synthesis.

Continuous Flow Synthesis with Hydrogen Fluoride

Multi-Stage Reactor Design

A novel continuous process for 3,5-dichloro-2,4,6-trifluoropyridine uses hydrogen fluoride (HF) in a multi-stage reactor. By introducing HF gas into molten PCP under dehydration, this method achieves high HF utilization (>95%) and minimizes waste. Adapting this system for difluoro synthesis would require precise control of HF feed rates and residence times to halt fluorination at two substitutions.

Table 2: Continuous Process Parameters

ParameterValue
Reactor Stages3–5
HF:PCP Molar Ratio3:1–4:1
Temperature80–120°C
Byproduct HCl Purity>99%

Challenges in Selectivity

Over-fluorination is a major risk. In trifluoro synthesis, condensers recycle unreacted HF to subsequent stages. For difluoro production, early HF removal or quenching agents (e.g., sodium bicarbonate) might terminate the reaction prematurely. However, this could also reduce yields due to incomplete conversion.

Catalytic Approaches and Metal Complexation

Lewis Acid Catalysts

Lewis acids like boron trifluoride (BF₃) could polarize C-Cl bonds, enhancing fluoride attack at specific positions. No studies explicitly test this for difluoro synthesis, but analogous systems in aryl fluoride chemistry show promise.

Byproduct Management and Solvent Recovery

Potassium Chloride Removal

In batch processes, post-reaction filtration removes KCl byproducts. For difluoro synthesis, similar filtration or centrifugation would be necessary, though smaller KCl quantities are expected due to reduced fluorination.

NMP Recycling

NMP recovery via vacuum distillation is standard in trifluoro production . Implementing short-path distillation or wiped-film evaporators could improve solvent reuse in difluoro synthesis, reducing costs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.